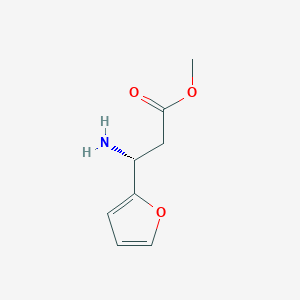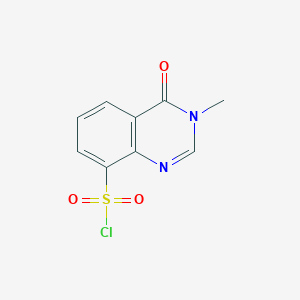
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride is a quinazolinone derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride typically involves the reaction of 3-Methyl-4-oxo-3,4-dihydroquinazoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-Methyl-4-oxo-3,4-dihydroquinazoline
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
化学反応の分析
Types of Reactions
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reaction Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile, under mild to moderate temperatures.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
科学的研究の応用
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the development of enzyme inhibitors and other biologically active compounds.
作用機序
The mechanism of action of 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other therapeutic agents.
類似化合物との比較
Similar Compounds
3-Methyl-4-oxo-3,4-dihydroquinazoline: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-Oxo-3,4-dihydroquinazoline-8-sulfonyl chloride: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the methyl group and the sulfonyl chloride group in 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride makes it a unique and versatile compound in organic synthesis and medicinal chemistry. Its reactivity and ability to form stable derivatives are key features that distinguish it from similar compounds.
特性
分子式 |
C9H7ClN2O3S |
|---|---|
分子量 |
258.68 g/mol |
IUPAC名 |
3-methyl-4-oxoquinazoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClN2O3S/c1-12-5-11-8-6(9(12)13)3-2-4-7(8)16(10,14)15/h2-5H,1H3 |
InChIキー |
WSBDDILWKKYWKF-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C(C1=O)C=CC=C2S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


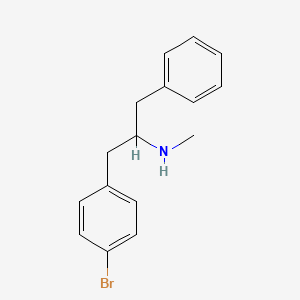
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)


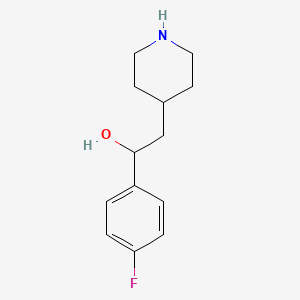
![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)
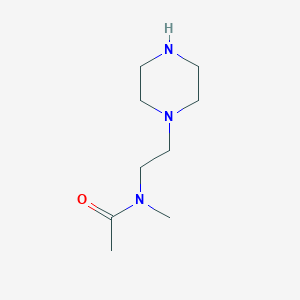
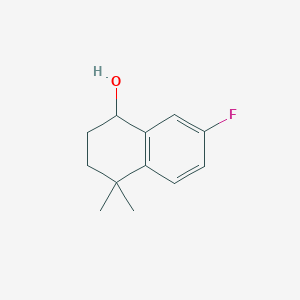
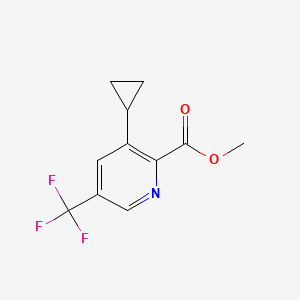
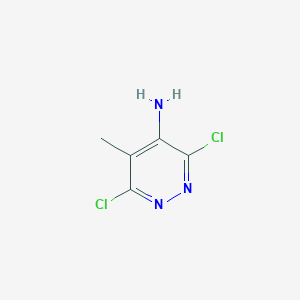
![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)

